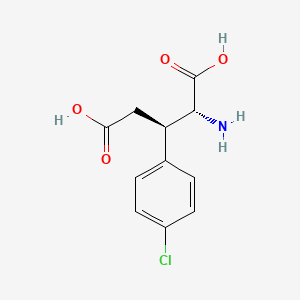

(2R,3S)-Chlorpheg

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-amino-3-(4-chlorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXBCPSYEAQEHB-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Stereoselective Synthesis and Purification of (2R,3S)-Chlorpheg

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis and purification protocols described herein are hypothetical and based on established stereoselective methodologies for analogous compounds, due to the absence of specific literature for (2R,3S)-Chlorpheg. These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized under appropriate laboratory conditions.

Introduction

(2R,3S)-Chlorpheg, or (2R,3S)-N-(3-chloro-2-phenylpropyl)ethanamine, is a chiral amine whose specific biological functions and associated signaling pathways are not extensively documented in publicly available scientific literature. However, the stereoisomeric purity of chiral molecules is of paramount importance in pharmacology, as different enantiomers and diastereomers can exhibit varied biological activities, efficacies, and toxicities. This technical guide outlines a plausible synthetic strategy and detailed purification protocols to obtain the (2R,3S) diastereomer of Chlorpheg with high purity.

The proposed synthetic approach leverages a substrate-controlled diastereoselective reduction of a β-azido ketone to establish the desired syn relationship between the amino and hydroxyl groups. Subsequent functional group manipulations would then yield the target compound. Purification of the diastereomeric mixture is proposed through classical resolution via diastereomeric salt crystallization, a robust and scalable method.

Proposed Stereoselective Synthesis of (2R,3S)-Chlorpheg

The proposed synthesis commences with the preparation of a β-azido ketone, followed by a diastereoselective reduction to a syn-azido alcohol. Subsequent reduction of the azide, N-ethylation, and chlorination of the alcohol will afford the target molecule.

Synthesis of 3-azido-2-phenylpropan-1-ol

A potential route to the key intermediate, the syn-azido alcohol, involves the diastereoselective reduction of 3-azido-1-phenylpropan-2-one.

Experimental Protocol:

-

Synthesis of 3-azido-1-phenylpropan-2-one: To a solution of 1-phenylpropan-2-one (1 equivalent) in a suitable solvent such as methanol, add sodium azide (1.5 equivalents). The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-azido-1-phenylpropan-2-one.

-

Diastereoselective Reduction to (2R,3S)-3-azido-2-phenylpropan-1-ol: The diastereoselective reduction of the β-azido ketone can be achieved using a variety of reducing agents, with the choice of reagent influencing the syn/anti selectivity. For a syn selective reduction, a chelating reducing agent is often employed.[1][2]

-

To a solution of 3-azido-1-phenylpropan-2-one (1 equivalent) in a mixture of THF and methanol at -78 °C, add sodium borohydride (1.5 equivalents) portion-wise.

-

The reaction mixture is stirred at -78 °C for several hours, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude azido alcohol as a mixture of diastereomers, enriched in the syn isomer.

-

Conversion to (2R,3S)-Chlorpheg

-

Reduction of the Azide: The azido group of the enriched syn-3-azido-2-phenylpropan-1-ol is reduced to the primary amine.

-

Dissolve the azido alcohol in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the crude syn-3-amino-2-phenylpropan-1-ol.

-

-

N-Ethylation: The primary amine is then ethylated.

-

To a solution of the crude amino alcohol in a suitable solvent like dichloromethane, add triethylamine (2.5 equivalents) followed by the dropwise addition of ethyl iodide (1.2 equivalents) at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

-

Chlorination of the Alcohol: The final step is the conversion of the hydroxyl group to a chloro group.

-

To a solution of the N-ethylated amino alcohol in dichloromethane at 0 °C, add thionyl chloride (1.5 equivalents) dropwise.

-

The reaction is stirred at room temperature for a few hours.

-

The reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried, and concentrated to yield the crude (2R,3S)-Chlorpheg.

-

Purification Protocol: Diastereomeric Salt Crystallization

The crude product from the synthesis will likely be a mixture of diastereomers. A classical and effective method for separating such mixtures is through the formation of diastereomeric salts with a chiral resolving agent.[3][4] D-(-)-Mandelic acid is a suitable choice for resolving chiral amines.[3][5]

Experimental Protocol:

-

Salt Formation:

-

Dissolve the crude Chlorpheg (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture). Screening for the optimal solvent is crucial.[3]

-

In a separate flask, dissolve D-(-)-Mandelic acid (0.5-1.0 equivalent) in the same solvent, warming gently if necessary.

-

Slowly add the mandelic acid solution to the amine solution with stirring.

-

The formation of a precipitate (the diastereomeric salt) may occur immediately or upon cooling and/or concentrating the solution.

-

-

Fractional Crystallization:

-

The precipitated salt is collected by filtration. The solubility difference between the two diastereomeric salts is key to a successful resolution.[3]

-

The collected solid is recrystallized from a fresh portion of the chosen solvent to improve the diastereomeric purity. This process can be repeated until a constant melting point and specific rotation are achieved.

-

-

Liberation of the Free Amine:

-

The purified diastereomeric salt is suspended in water.

-

A base, such as 2 M sodium hydroxide, is added to the suspension until the pH is basic. This deprotonates the amine and dissolves the mandelic acid as its sodium salt.[3]

-

The liberated (2R,3S)-Chlorpheg is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified enantiomerically enriched amine.

-

-

Analysis of Purity:

-

The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the purified product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

-

Data Presentation

Table 1: Hypothetical Yields and Purity at Each Synthetic Step

| Step | Product | Starting Material | Reagents | Expected Yield (%) | Expected Purity (d.e. or e.e.) |

| 1 | 3-azido-1-phenylpropan-2-one | 1-phenylpropan-2-one | Sodium azide | 80-90 | N/A |

| 2 | syn-3-azido-2-phenylpropan-1-ol | 3-azido-1-phenylpropan-2-one | Sodium borohydride | 70-85 | 80-95% d.e. (syn) |

| 3 | syn-3-amino-2-phenylpropan-1-ol | syn-3-azido-2-phenylpropan-1-ol | H₂, Pd/C | >95 | >95% d.e. (syn) |

| 4 | syn-3-(ethylamino)-2-phenylpropan-1-ol | syn-3-amino-2-phenylpropan-1-ol | Ethyl iodide, Triethylamine | 75-85 | >95% d.e. (syn) |

| 5 | (2R,3S)-Chlorpheg (crude) | syn-3-(ethylamino)-2-phenylpropan-1-ol | Thionyl chloride | 60-75 | Mixture of diastereomers |

Table 2: Parameters for Diastereomeric Salt Crystallization

| Parameter | Description |

| Resolving Agent | D-(-)-Mandelic Acid |

| Stoichiometry | 0.5 - 1.0 equivalents |

| Solvent System | Ethanol, Isopropanol, or mixtures (to be optimized) |

| Crystallization Temp. | Room temperature followed by cooling (e.g., 4 °C) |

| Expected d.e. after 1st Crystallization | 70-90% |

| Expected d.e. after Recrystallization | >98% |

Mandatory Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for (2R,3S)-Chlorpheg.

Purification Workflow

Caption: Purification workflow for isolating (2R,3S)-Chlorpheg.

Signaling Pathways

Currently, there is no specific information available in the public domain that definitively links (2R,3S)-Chlorpheg or structurally analogous compounds to particular signaling pathways. Research in this area would be required to elucidate its mechanism of action and biological targets.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the stereoselective synthesis and purification of (2R,3S)-Chlorpheg. The proposed synthetic route, based on established methodologies for analogous compounds, offers a plausible pathway to the target molecule. The detailed purification protocol, centered on diastereomeric salt crystallization, represents a robust and scalable method for obtaining the desired diastereomer in high purity. For any practical application, significant experimental optimization of each step would be necessary. Further research is also warranted to determine the biological activity and associated signaling pathways of this compound.

References

- 1. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]

(2R,3S)-Chlorpheg chemical structure and stereochemistry

An In-depth Technical Guide on (2R,3S) Stereochemistry

Disclaimer: The chemical name "(2R,3S)-Chlorpheg" does not correspond to a standard or readily identifiable chemical entity in common chemical databases. It may be a trivial name, an abbreviation, or a proprietary designation. As such, this guide provides a comprehensive overview of the principles of (2R,3S) stereochemistry, which is a core component of the user's request, and serves as a template for the in-depth analysis of a specific compound once it is identified.

Introduction to Stereochemistry and Chirality

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions.[1] A fundamental concept in stereochemistry is chirality . A molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands.[2] This property arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituents.

Molecules that are non-superimposable mirror images of each other are called enantiomers .[1][3] Enantiomers have identical physical and chemical properties in an achiral environment, but they may exhibit different biological activities and rotate plane-polarized light in opposite directions.[3] Stereoisomers that are not mirror images of each other are called diastereomers .[3][4][5] Diastereomers have different physical properties and can be separated by standard laboratory techniques such as chromatography or crystallization.[3][4]

The Cahn-Ingold-Prelog (CIP) System for Stereochemical Assignment

To unambiguously describe the three-dimensional arrangement of substituents at a stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are used.[6][7][8] This system assigns a priority (1, 2, 3, or 4) to each of the four substituents attached to a chiral center.

CIP Priority Rules:

-

Atomic Number: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. The higher the atomic number, the higher the priority.[6][9][10]

-

Isotopes: If two substituents are isotopes of the same element, the isotope with the higher mass number is assigned the higher priority.[8]

-

First Point of Difference: If the atoms directly attached to the chiral center are the same, the priority is determined by proceeding along the substituent chains until the first point of difference is found. The substituent with the atom of higher atomic number at this point receives the higher priority.[6]

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms. For example, a C=O group is treated as a carbon singly bonded to two oxygen atoms.[6][10]

Once priorities are assigned, the molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. The direction of the sequence from priority 1 to 2 to 3 is then observed:

-

If the sequence is clockwise , the configuration is assigned as R (from the Latin rectus, meaning right).[6][11]

-

If the sequence is counter-clockwise , the configuration is assigned as S (from the Latin sinister, meaning left).[6][11]

Understanding the (2R,3S) Configuration

The designation "(2R,3S)" indicates that the molecule has at least two chiral centers, located at positions 2 and 3 of the main carbon chain. The configuration at the carbon at position 2 is R, and the configuration at the carbon at position 3 is S.

For a molecule with two chiral centers, a maximum of 2n (where n is the number of chiral centers), so in this case 22 = 4, stereoisomers can exist. These stereoisomers have specific relationships with each other:

| Stereoisomer | Relationship to (2R,3S) |

| (2S,3R) | Enantiomer (mirror image) |

| (2R,3R) | Diastereomer |

| (2S,3S) | Diastereomer |

The enantiomer of (2R,3S) is (2S,3R), where the configuration at all chiral centers is inverted.[12] The (2R,3R) and (2S,3S) isomers are diastereomers of (2R,3S) because they have a different configuration at only one of the two chiral centers.[5][12]

Importance of Stereochemistry in Drug Development

The specific stereochemistry of a drug molecule is critical as it dictates its interaction with chiral biological targets such as enzymes and receptors. Different stereoisomers of a drug can have vastly different pharmacological, toxicological, and pharmacokinetic properties. For instance, one enantiomer may be therapeutically active while the other may be inactive or even toxic. Therefore, the synthesis and analysis of stereochemically pure compounds are of paramount importance in the pharmaceutical industry.

Quantitative Data Summary

This section would typically contain experimentally determined or computationally predicted data for the specific (2R,3S)-Chlorpheg compound. Below is a template for such data.

| Property | Value | Units | Method/Conditions |

| Molecular Weight | Data not available | g/mol | Calculated |

| Melting Point | Data not available | °C | DSC |

| Optical Rotation [α]D | Data not available | degrees | c=1, CHCl3, 25°C |

| Solubility | Data not available | mg/mL | Aqueous, pH 7.4 |

| 1H NMR | Data not available | ppm | 400 MHz, CDCl3 |

| 13C NMR | Data not available | ppm | 100 MHz, CDCl3 |

| IR Absorption | Data not available | cm-1 | KBr pellet |

Experimental Protocols

This section would provide detailed methodologies for the synthesis and characterization of the target compound. Below is a hypothetical example.

Synthesis of a Hypothetical (2R,3S)-Hydroxy-chloro Compound

Materials:

-

(R)-Epoxide (1.0 eq)

-

Chloride source (e.g., LiCl, 1.5 eq)

-

Solvent (e.g., Anhydrous THF)

-

Acid catalyst (e.g., Yb(OTf)3, 0.1 eq)

Procedure:

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the (R)-epoxide and anhydrous THF.

-

Add the chloride source and the acid catalyst to the solution.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the (2R,3S)-hydroxy-chloro product.

Characterization: The stereochemistry and purity of the final product would be confirmed using spectroscopic methods such as NMR and chiroptical techniques like Circular Dichroism (CD).[13][14][15][16][17]

Mandatory Visualization

Hypothetical Asymmetric Synthesis Workflow

The following diagram illustrates a potential workflow for the asymmetric synthesis of a chiral compound, starting from a prochiral ketone.

Caption: A generalized workflow for the asymmetric synthesis of a (2R,3S)-stereoisomer.

References

- 1. byjus.com [byjus.com]

- 2. Khan Academy [khanacademy.org]

- 3. Difference Between Enantiomers and Diastereomers with Examples [vedantu.com]

- 4. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 7. fiveable.me [fiveable.me]

- 8. grokipedia.com [grokipedia.com]

- 9. aklectures.com [aklectures.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. Khan Academy [khanacademy.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. scilit.com [scilit.com]

- 14. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Spectroscopic Analysis of Chlorpheniramine

Disclaimer: The user's request specified "(2R,3S)-Chlorpheg". The compound Chlorpheniramine, which is chemically named 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, possesses a single chiral center. Therefore, it exists as a pair of enantiomers, (R)-chlorpheniramine and (S)-chlorpheniramine. The designation (2R,3S) implies the presence of two chiral centers and does not accurately describe the structure of Chlorpheniramine. The spectroscopic data presented herein pertains to Chlorpheniramine, often as a racemic mixture or as specified for a particular enantiomer, which is the most probable compound of interest.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Chlorpheniramine. It is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for Chlorpheniramine.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 - 7.10 | m | 8H | Aromatic protons |

| 3.45 | t, J=7.0 Hz | 1H | CH |

| 2.65 | t, J=7.0 Hz | 2H | CH₂ |

| 2.35 | s | 6H | N(CH₃)₂ |

Note: Data is for the maleate salt in DMSO-d6 at 400 MHz.[1] The aromatic region (7.60-7.10 ppm) includes signals from both the chlorophenyl and pyridinyl rings, as well as the maleate counter-ion.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C=O (maleate) |

| 162.2 | Aromatic C |

| 149.3 | Aromatic C |

| 141.2 | Aromatic C |

| 138.4 | Aromatic C |

| 134.8 | C=C (maleate) |

| 131.5 | Aromatic C |

| 128.9 | Aromatic C |

| 126.7 | Aromatic C |

| 122.5 | Aromatic C |

| 56.4 | CH₂ |

| 44.1 | N(CH₃)₂ |

| 38.2 | CH |

Note: Data is for the maleate salt in DMSO-d6.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like Chlorpheniramine maleate is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃, D₂O) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

A standardized protocol involves dissolving the sample in a suitable deuterated solvent and acquiring the spectrum on a 90 MHz or higher spectrometer, often with an internal standard like tert-butanol for quantification[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (secondary amine salt) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1708 | C=O stretch (maleate) |

| 1600-1450 | Aromatic C=C stretch |

| 1355 | C-N stretch |

| 825 | p-substituted benzene C-H bend |

| 760 | C-Cl stretch |

Note: The data corresponds to Chlorpheniramine maleate as a KBr disc or nujol mull[1].

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Press the sample firmly against the crystal using the pressure clamp to ensure good contact.

-

-

Data Acquisition:

-

Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

The resulting spectrum will be of absorbance or transmittance versus wavenumber.

-

Non-destructive analysis of chlorpheniramine maleate in pharmaceutical tablets and granules can be performed using chemometrics-assisted attenuated total reflectance infrared spectroscopy (ATR-IR)[4][5].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry Data (LC-MS/MS)

| m/z | Assignment |

| 275.131 | [M+H]⁺ (protonated molecule) |

| 230.074 | [M+H - N(CH₃)₂]⁺ |

| 232.070 | Isotopic peak of 230 |

| 167.073 | [C₁₂H₉N]⁺ (fragment) |

Note: Data obtained via LC-MS with a qTof instrument in positive ion mode[6].

Experimental Protocol for Mass Spectrometry (LC-MS)

A typical procedure for analyzing Chlorpheniramine by LC-MS is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration (e.g., in the ng/mL to µg/mL range). Plasma samples may require a liquid-liquid or solid-phase extraction step[7][8].

-

Liquid Chromatography (LC):

-

Inject the sample onto an appropriate LC column (e.g., C18).

-

Use a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) to elute the compound.

-

-

Mass Spectrometry (MS):

-

The eluent from the LC is directed into the mass spectrometer source (e.g., electrospray ionization - ESI).

-

Set the mass spectrometer to operate in positive ion mode.

-

Acquire full scan mass spectra or use selected reaction monitoring (SRM) for targeted quantification[9].

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualizations

Below are diagrams illustrating the general workflows for the spectroscopic techniques described.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Determination of chlorpheniramine maleate in tablets and injections by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpaipars.com [alpaipars.com]

- 4. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

(2R,3S)-Chlorpheg: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of (2R,3S)-Chlorpheg, also known as (2S)-2-amino-3-(4-chlorophenyl)pentanedioic acid (CAS: 114029-88-8), is limited. This guide provides a comprehensive framework based on the known chemical structure of Chlorpheg, data from analogous compounds (chlorinated aromatic compounds and glutamic acid derivatives), and established methodologies for the physicochemical characterization of pharmaceutical compounds. The quantitative data presented herein is illustrative and intended to serve as a template for experimental design and data presentation.

Introduction

(2R,3S)-Chlorpheg, with the chemical name (2S)-2-amino-3-(4-chlorophenyl)pentanedioic acid, is a derivative of glutamic acid. As a glutamate analog, it is of interest for its potential to interact with glutamate receptors and transporters, which are pivotal in excitatory neurotransmission.[1][2] The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation development to in vivo efficacy and safety. This document outlines the core studies and methodologies required to thoroughly characterize the solubility and stability profile of (2R,3S)-Chlorpheg.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor affecting its absorption and bioavailability. Based on its structure—a zwitterionic amino acid with a lipophilic chlorophenyl group—the solubility of (2R,3S)-Chlorpheg is expected to be highly dependent on pH and the polarity of the solvent.

Predicted Solubility Characteristics

-

Aqueous Solubility: As an amino acid, Chlorpheg possesses both an acidic carboxylic acid group and a basic amino group. Its aqueous solubility is anticipated to be lowest at its isoelectric point (pI) and significantly higher at pH values above and below the pI, where it exists as a charged species.

-

Organic Solubility: The presence of the chlorophenyl group imparts significant non-polar character. Therefore, solubility is expected in polar organic solvents, with limited solubility in non-polar aliphatic hydrocarbons.

Quantitative Solubility Data (Illustrative)

The following table presents a template for the systematic evaluation of Chlorpheg's solubility in various media relevant to pharmaceutical development.

| Solvent/Medium | Temperature (°C) | Illustrative Solubility (mg/mL) | Method |

| 0.1 N HCl (pH 1.2) | 25 | 15.2 | Shake-Flask Method |

| Acetate Buffer (pH 4.5) | 25 | 1.8 | Shake-Flask Method |

| Phosphate Buffer (pH 6.8) | 25 | 8.5 | Shake-Flask Method |

| Phosphate Buffered Saline (pH 7.4) | 25 | 12.1 | Shake-Flask Method |

| Water | 25 | 2.5 | Shake-Flask Method |

| Methanol | 25 | 22.0 | Shake-Flask Method |

| Ethanol | 25 | 14.5 | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | >100 | Shake-Flask Method |

| Dichloromethane | 25 | <0.1 | Shake-Flask Method |

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are fundamental for determining storage conditions, retest periods, and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[3][4][5]

Summary of Forced Degradation Studies (Illustrative Data)

This table summarizes the expected outcomes of forced degradation studies on (2R,3S)-Chlorpheg.

| Stress Condition | Duration | Assay (% Initial) | Purity (% Area) | Major Degradants (% Area) | Observations |

| 0.1 N HCl, 60°C | 24 hours | 92.5 | 94.1 | D1 (2.8%), D2 (1.5%) | Minor degradation observed. |

| 0.1 N NaOH, 60°C | 8 hours | 85.1 | 88.2 | D3 (7.5%), D4 (2.1%) | Significant degradation. Potential hydrolysis. |

| 3% H₂O₂, Room Temp | 24 hours | 90.3 | 91.5 | D5 (5.2%) | Oxidation is a likely degradation pathway. |

| Thermal (80°C, dry) | 48 hours | 98.8 | 99.1 | D1 (0.5%) | Thermally stable in solid form. |

| Photostability (ICH Q1B Option 2) | - | 97.2 | 98.0 | D6 (1.1%) | Minor degradation upon exposure to light. |

Long-Term Stability (Illustrative Data)

Long-term stability studies are conducted under recommended storage conditions to establish the retest period.

| Storage Condition | Time Point (Months) | Assay (% Initial) | Purity (% Area) |

| 25°C / 60% RH | 0 | 100.0 | 99.8 |

| 3 | 99.7 | 99.8 | |

| 6 | 99.5 | 99.7 | |

| 12 | 99.1 | 99.6 | |

| 40°C / 75% RH | 0 | 100.0 | 99.8 |

| 3 | 98.2 | 98.5 | |

| 6 | 96.5 | 97.1 |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of (2R,3S)-Chlorpheg to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the samples (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

-

Quantification: Aspirate a precise aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of (2R,3S)-Chlorpheg using a validated analytical method, such as HPLC-UV.[6][7]

References

- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Predicted Mechanism of Action for (2R,3S)-Chlorpheg: A Technical Whitepaper

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Predicted Core Mechanism of Action for (2R,3S)-Chlorpheg

Disclaimer: The compound "(2R,3S)-Chlorpheg" is not described in currently available scientific literature. This document presents a predicted mechanism of action based on the hypothesis that "(2R,3S)-Chlorpheg" is a derivative of the well-characterized compound, chlorpheniramine. The structural elements suggested by the name ("Chlor" for chloro-, "phe" for phenyl) and the specified stereochemistry point towards a close structural relationship. All data and pathways described herein are based on published information for chlorpheniramine and its stereoisomers and should be considered predictive for "(2R,3S)-Chlorpheg."

Executive Summary

This technical guide outlines the predicted mechanism of action for the novel compound (2R,3S)-Chlorpheg. Based on structural analogy to chlorpheniramine, a first-generation alkylamine antihistamine, (2R,3S)-Chlorpheg is predicted to function primarily as a potent inverse agonist of the histamine H1 receptor.[1] Secondary mechanisms may include weak anticholinergic effects and inhibition of the serotonin transporter.[1] This document provides a comprehensive overview of the predicted pharmacology, quantitative binding affinities, relevant experimental protocols, and the primary signaling pathway associated with its principal mechanism of action.

Predicted Pharmacological Profile

(2R,3S)-Chlorpheg is predicted to exert its effects through competitive binding to the histamine H1 receptor. As a first-generation antihistamine analog, it is expected to cross the blood-brain barrier, leading to both peripheral and central nervous system effects. The primary therapeutic action is anticipated to be the alleviation of allergic symptoms mediated by histamine.

Primary Predicted Mechanism:

-

Histamine H1 Receptor Inverse Agonism: (2R,3S)-Chlorpheg is predicted to bind to the H1 receptor, stabilizing it in an inactive conformation. This action prevents the receptor from being activated by histamine, thereby blocking the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1]

Secondary Predicted Mechanisms:

-

Anticholinergic Activity: The compound may act as an antagonist at muscarinic acetylcholine receptors, which could contribute to side effects like dry mouth and urinary retention.[1]

-

Serotonin Reuptake Inhibition: A notable characteristic of chlorpheniramine is its affinity for the serotonin transporter (SERT).[1] It is plausible that (2R,3S)-Chlorpheg shares this property, which could impart weak antidepressant-like effects.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities of the enantiomers of chlorpheniramine for the histamine H1 receptor and muscarinic acetylcholine receptors. It is predicted that (2R,3S)-Chlorpheg will exhibit a similar affinity profile, with one of its stereoisomers showing significantly higher potency. The dextrorotatory (S)-enantiomer of chlorpheniramine (dexchlorpheniramine) is the more active isomer.[1][2]

| Compound/Enantiomer | Target Receptor | Binding Affinity (Kd or Ki) | Reference |

| Dexchlorpheniramine ((S)-enantiomer) | Histamine H1 Receptor | Ki = 2.67 - 4.81 nM | [1] |

| Dexchlorpheniramine ((S)-enantiomer) | Muscarinic Acetylcholine Receptors | Kd = 1,300 nM | [1] |

| Levchlorpheniramine ((R)-enantiomer) | Histamine H1 Receptor | Ki = 211 - 361 nM | [1] |

| Racemic Chlorpheniramine | Serotonin Transporter (SERT) | Kd = 15.2 nM | [1] |

| Racemic Chlorpheniramine | Norepinephrine Transporter (NET) | Kd = 1,440 nM | [1] |

| Racemic Chlorpheniramine | Dopamine Transporter (DAT) | Kd = 1,060 nM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of (2R,3S)-Chlorpheg, based on standard practices for similar compounds.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of (2R,3S)-Chlorpheg for the histamine H1 receptor.

Materials:

-

HeLa or CHO cells stably expressing the human histamine H1 receptor.

-

Radioligand: [3H]pyrilamine.

-

Test compound: (2R,3S)-Chlorpheg at various concentrations.

-

Non-specific binding control: Mepyramine (10 µM).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid and counter.

Protocol:

-

Prepare cell membrane homogenates from the H1 receptor-expressing cell line.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]pyrilamine (final concentration ~1 nM), and 25 µL of various concentrations of (2R,3S)-Chlorpheg.

-

For determining non-specific binding, substitute the test compound with 10 µM mepyramine.

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing ~50 µg of protein).

-

Incubate the mixture at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value by non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Workflows

Predicted Signaling Pathway of H1 Receptor Antagonism

The following diagram illustrates the predicted primary mechanism of action, where (2R,3S)-Chlorpheg acts as an inverse agonist at the histamine H1 receptor, preventing the activation of the Gq/G11 pathway.

Caption: Predicted H1 Receptor inverse agonism by (2R,3S)-Chlorpheg.

Experimental Workflow for Receptor Affinity

The diagram below outlines the logical flow of the radioligand binding assay used to determine the binding affinity of the test compound.

Caption: Workflow for determining receptor binding affinity.

Conclusion

While the specific compound (2R,3S)-Chlorpheg is not documented in public scientific databases, a predictive analysis based on its likely structural relationship to chlorpheniramine provides a strong hypothetical framework for its mechanism of action. It is predicted to be a potent histamine H1 receptor inverse agonist with potential off-target effects on muscarinic and serotonin receptors. The provided quantitative data and experimental protocols for chlorpheniramine serve as a robust starting point for the empirical investigation and validation of (2R,3S)-Chlorpheg's pharmacological profile. Any further development of this compound will require synthesis and empirical testing to confirm these predictions.

References

(2R,3S)-Chlorpheg: An In-Depth Technical Guide to its Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-Chlorpheg, systematically known as (2R,3S)-3-(4-chlorophenyl)glutamic acid, is a stereoisomer of a phenyl-substituted glutamate derivative. This technical guide provides a comprehensive overview of the known biological targets of (2R,3S)-Chlorpheg, with a primary focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and presents signaling pathways and experimental workflows through standardized diagrams.

Primary Biological Target: NMDA Receptor

The principal identified biological target for (2R,3S)-Chlorpheg is the N-methyl-D-aspartate (NMDA) receptor , a key player in excitatory synaptic transmission in the central nervous system. (2R,3S)-Chlorpheg acts as a weak antagonist at this receptor.

Quantitative Data for NMDA Receptor Antagonism

The antagonistic effect of (2R,3S)-Chlorpheg on the NMDA receptor has been quantified by its ability to reduce agonist-induced neuronal depolarization. The following table summarizes the available data from electrophysiological studies.

| Compound | Concentration (µM) | Agonist | Agonist Concentration (µM) | Effect on Response Amplitude (% of Control ± SEM) | Reference |

| (2R,3S)-Chlorpheg | 100 | L-Homocysteic acid (L-HCA) | 10 | 94.2 ± 1.4 (significant reduction) | Jane et al. (1996)[1] |

| (2R,3S)-Chlorpheg | 500 | L-Homocysteic acid (L-HCA) | 10 | Slight but significant depression | Chalmers et al. (1995)[2] |

SEM: Standard Error of the Mean

Experimental Protocol: Electrophysiological Recording in Neonatal Rat Motoneurons

The primary evidence for the NMDA antagonistic activity of (2R,3S)-Chlorpheg comes from electrophysiological experiments conducted on neonatal rat spinal cord preparations.

1.2.1. Preparation of Spinal Cord

-

Spinal cords are isolated from neonatal Wistar rats (1-5 days old).

-

The cord is placed in a bath and continuously superfused with artificial cerebrospinal fluid (aCSF) gassed with 95% O₂ and 5% CO₂ at room temperature. The aCSF composition is typically (in mM): NaCl 127, KCl 1.9, KH₂PO₄ 1.2, CaCl₂ 2.4, MgSO₄ 1.3, NaHCO₃ 26, glucose 10.

1.2.2. Electrophysiological Recording

-

Intracellular recordings are obtained from motoneurons in the ventral horn using glass microelectrodes filled with 3 M KCl.

-

The membrane potential of the motoneurons is recorded.

-

Agonists (e.g., L-homocysteic acid or NMDA) are applied to the bath to induce depolarization of the motoneuron membrane.

-

Once a stable agonist-induced depolarization is achieved, (2R,3S)-Chlorpheg is co-applied at a specific concentration.

-

The change in the amplitude of the agonist-induced depolarization in the presence of (2R,3S)-Chlorpheg is measured to determine its antagonistic effect.

Signaling Pathway: NMDA Receptor Antagonism

(2R,3S)-Chlorpheg exerts its effect by binding to the NMDA receptor and preventing its activation by endogenous agonists like glutamate and glycine. This blockade inhibits the influx of Ca²⁺ ions through the receptor's ion channel, thereby dampening downstream signaling cascades.

Other Potential Biological Targets

While the primary characterized activity of (2R,3S)-Chlorpheg is NMDA receptor antagonism, its stereoisomers have been shown to interact with excitatory amino acid transporters (EAATs).

Excitatory Amino Acid Transporters (EAATs)

The stereoisomers (2S,3S)- and (2S,3R)-Chlorpheg have been observed to potentiate L-HCA-induced depolarizations, an effect attributed to the inhibition of excitatory amino acid uptake sites[2]. This suggests that while the (2R,3S) isomer is a weak NMDA antagonist, other stereoisomers of 3-(4-chlorophenyl)glutamic acid are active at EAATs. It is plausible that (2R,3S)-Chlorpheg may have some, albeit likely weak, affinity for EAATs, although this has not been explicitly quantified.

Experimental Workflow: Investigating EAAT Inhibition

A common method to assess the inhibition of EAATs is through radiolabeled substrate uptake assays.

Summary and Future Directions

The current body of evidence strongly indicates that the primary biological target of (2R,3S)-Chlorpheg is the NMDA receptor, where it functions as a weak antagonist. Its stereoisomers, however, show activity at excitatory amino acid transporters.

For future research, it would be beneficial to:

-

Determine the binding affinity (Ki) of (2R,3S)-Chlorpheg for the NMDA receptor using radioligand binding assays.

-

Investigate the subtype selectivity of (2R,3S)-Chlorpheg for different NMDA receptor subunit combinations (e.g., GluN2A, GluN2B).

-

Quantify any potential activity of (2R,3S)-Chlorpheg at various EAAT subtypes.

-

Explore potential off-target effects at other glutamate receptors (e.g., AMPA, kainate, and metabotropic glutamate receptors).

This technical guide provides a foundational understanding of the biological targets of (2R,3S)-Chlorpheg for researchers and professionals in the field of drug development. Further investigation is warranted to fully elucidate its pharmacological profile.

References

- 1. Diastereoselective synthesis of all four isomers of 3-(4-chlorophenyl) glutamic acid: identification of the isomers responsible for the potentiation of L-homocysteic acid-evoked depolarizations in neonatal rat motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential actions of 3-(4-chlorophenyl) glutamic acid stereoisomers and L-trans-pyrrolidine-2,4-dicarboxylic acid upon L-homocysteic acid- and L-glutamic acid-induced responses from rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R,3S)-Chlorpheg: A Technical Guide to its Discovery and Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Chlorpheg, scientifically known as (2R,3S)-3-(4-chlorophenyl)glutamic acid, is a synthetic amino acid analogue that has been instrumental in the study of excitatory amino acid neurotransmission. Its discovery arose from research into the stereospecificity of excitatory amino acid transporters (EAATs) and receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological background of (2R,3S)-Chlorpheg, with detailed experimental protocols and data presented for the scientific community.

Discovery and Background

The discovery of (2R,3S)-Chlorpheg was a part of a broader investigation into the pharmacological activities of the four stereoisomers of 3-(4-chlorophenyl)glutamic acid. Researchers were exploring how the three-dimensional arrangement of atoms in these molecules influenced their interaction with excitatory amino acid systems in the central nervous system.

Initial studies on the racemic mixture of 3-(4-chlorophenyl)glutamic acid revealed potent effects on the uptake of L-homocysteic acid (L-HCA), an endogenous excitatory amino acid. This prompted the diastereoselective synthesis and subsequent pharmacological evaluation of each of the four individual stereoisomers: (2R,3R), (2S,3S), (2S,3R), and (2R,3S)-Chlorpheg.

This stereochemical investigation led to a significant finding: the different isomers possessed distinct and separable pharmacological profiles. While the (2S,3S) and (2S,3R) isomers were found to be potent and selective inhibitors of L-HCA uptake, (2R,3S)-Chlorpheg was identified as a weak N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The (2R,3R) isomer was found to be inactive. This discovery highlighted the stringent stereochemical requirements for ligand recognition at both EAATs and NMDA receptors.

Experimental Protocols

Synthesis of (2R,3S)-3-(4-Chlorophenyl)glutamic Acid

The diastereoselective synthesis of all four stereoisomers of 3-(4-chlorophenyl)glutamic acid, including (2R,3S)-Chlorpheg, was first reported by Jane et al. (1996). The key step involves the stereoselective Michael addition of a chiral glycine enolate equivalent to a cinnamate derivative. The following is a detailed protocol based on the published literature.

Experimental Workflow for the Synthesis of (2R,3S)-Chlorpheg

Caption: Synthetic workflow for (2R,3S)-Chlorpheg.

Detailed Methodology:

-

Preparation of the Chiral Glycine Enolate: To a solution of (2R,5R)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 30 minutes to ensure complete formation of the lithiated species.

-

Michael Addition: A solution of cis-methyl 4-chlorocinnamate in anhydrous THF is then added dropwise to the chiral enolate solution at -78 °C. The reaction mixture is stirred for several hours at this temperature, allowing for the stereoselective addition to occur.

-

Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Chromatographic Separation: The resulting crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired (2R,3S) diastereomer from the other stereoisomers.

-

Hydrolysis and Purification: The purified protected (2R,3S) diastereomer is then subjected to acidic hydrolysis by refluxing in 6N hydrochloric acid for several hours. This step removes the chiral auxiliary and hydrolyzes the methyl ester to the carboxylic acid. The reaction mixture is then cooled, and the product is purified, typically by ion-exchange chromatography, to yield the final product, (2R,3S)-3-(4-chlorophenyl)glutamic acid.

Electrophysiological Recordings in Neonatal Rat Spinal Cord

The pharmacological activity of (2R,3S)-Chlorpheg was characterized using electrophysiological recordings from neonatal rat motoneurons. The following protocol is a generalized procedure based on the methodologies described in the literature.

Experimental Workflow for Electrophysiological Characterization

References

Preliminary In Vitro Screening of (2R,3S)-Chlorpheg: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the preliminary in vitro screening of (2R,3S)-Chlorpheg, also known as (2R,3S)-3-(4-chlorophenyl)glutamic acid. The document summarizes the known biological activity of this specific stereoisomer, focusing on its effects on neuronal activity. Detailed experimental protocols for the key cited experiments are provided, along with quantitative data presented in a clear, tabular format. Visual diagrams illustrating the experimental workflow and the proposed signaling pathway are included to facilitate understanding.

Introduction

(2R,3S)-Chlorpheg is a stereoisomer of 3-(4-chlorophenyl)glutamic acid. As part of the broader family of phenylglutamic acid analogues, its biological activity is of interest to researchers in neuroscience and pharmacology. Preliminary in vitro studies have been conducted to elucidate the pharmacological profile of the individual stereoisomers of chlorophenylglutamic acid. This guide focuses specifically on the findings related to the (2R,3S) isomer.

In Vitro Biological Activity

The primary in vitro biological activity identified for (2R,3S)-Chlorpheg is its effect on neuronal excitability. Specifically, it has been shown to exert a modest but statistically significant depressant action on induced neuronal depolarization.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro electrophysiology studies on neonatal rat motoneurons.

| Compound | Concentration | Agonist | Agonist Concentration | Effect on Response Amplitude (% of Control ± SEM) | Reference |

| (2R,3S)-Chlorpheg | 100 µM | L-homocysteic acid (L-HCA) | 10 µM | 94.2 ± 1.4 (n=9) | [1] |

This result indicates a statistically significant reduction in the depolarization induced by the excitatory amino acid L-homocysteic acid.

Proposed Mechanism of Action

The observed depressant effect of (2R,3S)-Chlorpheg on neuronal depolarization is attributed to the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of (2R,3S)-Chlorpheg as an NMDA receptor antagonist.

Caption: Proposed mechanism of (2R,3S)-Chlorpheg as an NMDA receptor antagonist.

Experimental Protocols

The following is a detailed methodology for the in vitro electrophysiology assay used to characterize the activity of (2R,3S)-Chlorpheg.

Electrophysiological Recording in Neonatal Rat Motoneurons

Objective: To determine the effect of (2R,3S)-Chlorpheg on depolarizations evoked by L-homocysteic acid (L-HCA) in neonatal rat motoneurons.

Materials:

-

Spinal cords from neonatal rats.

-

Artificial cerebrospinal fluid (aCSF).

-

(2R,3S)-3-(4-chlorophenyl)glutamic acid (Chlorpheg).

-

L-homocysteic acid (L-HCA).

-

Standard electrophysiology rig with microelectrodes and recording equipment.

Procedure:

-

Preparation of Spinal Cord Slices: Isolate the spinal cords from neonatal rats and prepare transverse slices.

-

Incubation: Maintain the slices in oxygenated aCSF at room temperature.

-

Recording Setup: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Cell Identification: Identify motoneurons visually for intracellular recording.

-

Electrophysiological Recording:

-

Obtain stable intracellular recordings from a motoneuron using a sharp microelectrode.

-

Record the resting membrane potential.

-

-

Agonist Application:

-

Apply a baseline concentration of L-HCA (10 µM) to induce a stable depolarization.

-

Record the amplitude of the L-HCA-evoked depolarization.

-

-

Compound Application:

-

Co-apply (2R,3S)-Chlorpheg (100 µM) with L-HCA (10 µM).

-

Record the amplitude of the depolarization in the presence of the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the L-HCA-induced depolarization before and after the application of (2R,3S)-Chlorpheg.

-

Express the response in the presence of the compound as a percentage of the control response (L-HCA alone).

-

Perform statistical analysis to determine the significance of any change in response amplitude.

-

Experimental Workflow

The following diagram illustrates the workflow for the electrophysiology experiment.

Caption: Workflow for the in vitro electrophysiology assay.

Conclusion

The preliminary in vitro screening of (2R,3S)-Chlorpheg has identified it as a weak antagonist of NMDA receptor-mediated neuronal depolarization. The data, obtained from electrophysiological studies on neonatal rat motoneurons, provides a foundational understanding of the compound's activity. Further in vitro studies, including binding assays to determine affinity for the NMDA receptor and broader screening against a panel of other receptors and ion channels, are warranted to develop a more comprehensive pharmacological profile. Cytotoxicity and metabolic stability assays would also be crucial next steps in the preclinical evaluation of this compound.

References

- 1. Diastereoselective synthesis of all four isomers of 3-(4-chlorophenyl) glutamic acid: identification of the isomers responsible for the potentiation of L-homocysteic acid-evoked depolarizations in neonatal rat motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential actions of 3-(4-chlorophenyl) glutamic acid stereoisomers and L-trans-pyrrolidine-2,4-dicarboxylic acid upon L-homocysteic acid- and L-glutamic acid-induced responses from rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2R,3S)-Chlorpheg: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Chlorpheg, chemically known as (2R,3S)-3-(4-Chlorophenyl)glutamic acid , is a specific stereoisomer of a phenyl-substituted amino acid analog. As a research chemical, it has garnered interest for its potential to modulate excitatory amino acid neurotransmission. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis methodology, and an exploration of its biological activity, with a focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (2R,3S)-3-(4-Chlorophenyl)glutamic acid is presented in Table 1. Due to the limited availability of experimental data for this specific stereoisomer, some values are based on predictions for structurally similar compounds.

Table 1: Physical and Chemical Properties of (2R,3S)-3-(4-Chlorophenyl)glutamic acid

| Property | Value | Source |

| IUPAC Name | (2R,3S)-2-amino-3-(4-chlorophenyl)pentanedioic acid | - |

| Synonyms | (2R,3S)-Chlorpheg, (2R,3S)-3-CPG | - |

| Molecular Formula | C₁₁H₁₂ClNO₄ | - |

| Molecular Weight | 257.67 g/mol | [1] |

| Melting Point | 191.4-192.2 °C | Diastereoselective Synthesis of All Four Isomers of 3-(4-Chlorophenyl)glutamic Acid |

| Appearance | White solid | Diastereoselective Synthesis of All Four Isomers of 3-(4-Chlorophenyl)glutamic Acid |

| Solubility | Water: Data not available. Related compound L-glutamic acid is soluble at 8.64 g/L at room temperature.[2] Methanol: Slightly soluble (predicted for a similar compound).[3] DMSO: Soluble (predicted for a similar compound).[4] Ethanol, Ether, Acetone: Likely sparingly soluble to insoluble based on data for L-glutamic acid.[2] | - |

| pKa (Predicted) | α-COOH: ~2.2 γ-COOH: ~4.50 α-NH₃⁺: ~9.7 | Based on glutamic acid[5] and a similar compound.[3] |

| Spectroscopic Data | ¹³C NMR: Data available.[6] | - |

Experimental Protocols

Diastereoselective Synthesis of (2R,3S)-3-(4-Chlorophenyl)glutamic Acid

The synthesis of the four stereoisomers of 3-(4-chlorophenyl)glutamic acid has been achieved through a diastereoselective approach. The following is a general protocol based on the published literature.[7]

Experimental Workflow: Diastereoselective Synthesis

References

- 1. scbt.com [scbt.com]

- 2. ulab360.com [ulab360.com]

- 3. 3-(4-Chlorophenyl)glutaramic acid CAS#: 1141-23-7 [m.chemicalbook.com]

- 4. 35271-74-0 CAS MSDS (3-(4-Chlorophenyl)glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Diastereoselective synthesis of all four isomers of 3-(4-chlorophenyl) glutamic acid: identification of the isomers responsible for the potentiation of L-homocysteic acid-evoked depolarizations in neonatal rat motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (2R,3S)-Chlorophenylglycine: A Technical Guide to Starting Materials and Core Methodologies

Introduction:

(2R,3S)-Chlorophenylglycine, colloquially referred to as (2R,3S)-Chlorpheg, is a non-proteinogenic amino acid characterized by two contiguous stereocenters. Its precise stereochemistry makes it a valuable chiral building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The structural ambiguity of the term "Chlorpheg" necessitates a clear definition for the purpose of this guide. Based on common nomenclature for β-substituted α-amino acids, this document will focus on the synthesis of (2R,3S)-2-amino-3-chloro-3-phenylpropanoic acid and its derivatives where the chloro-substituent is on the phenyl ring. This guide provides an in-depth overview of the key starting materials and synthetic strategies for obtaining this specific stereoisomer, tailored for researchers and professionals in drug development and organic synthesis.

Core Synthetic Strategies and Starting Materials

The diastereoselective and enantioselective synthesis of (2R,3S)-Chlorpheg presents a significant chemical challenge. The primary routes to this molecule rely on the stereocontrolled introduction of the amine and chlorine functionalities. The most logical and frequently suggested starting materials fall into two main categories: derivatives of cinnamic acid and stereoisomers of phenylserine.

From Phenylserine Derivatives: Stereospecific Nucleophilic Substitution

A highly effective and stereospecific approach to (2R,3S)-Chlorpheg involves the conversion of a corresponding β-hydroxy-α-amino acid. The readily available stereoisomers of 3-phenylserine serve as ideal precursors. The synthesis hinges on the stereospecific replacement of the hydroxyl group at the C3 position with a chlorine atom.

Key Starting Material: (2R,3S)-3-Phenylserine

The synthesis commences with a specific stereoisomer of 3-phenylserine, (2R,3S)-3-phenylserine (also known as D-threo-3-phenylserine). This precursor already possesses the desired stereochemistry at both the α- and β-carbons. The critical step is the chlorination of the β-hydroxyl group. This transformation can be achieved using various reagents, with the choice of reagent and reaction conditions being crucial for maintaining or inverting the stereochemistry at the C3 position.

Table 1: Common Reagents for Hydroxyl to Chloro Conversion

| Reagent | Typical Reaction Conditions | Stereochemical Outcome |

| Thionyl Chloride (SOCl₂) | Pyridine or other base, low temperature | Typically Sₙ2 (inversion) |

| Appel Reaction (PPh₃, CCl₄) | Inert solvent (e.g., CH₂Cl₂, CH₃CN) | Typically Sₙ2 (inversion) |

| Methanesulfonyl Chloride (MsCl) followed by LiCl | Base (e.g., Et₃N), then nucleophilic substitution | Two-step, overall inversion |

From Cinnamic Acid Derivatives: Asymmetric Transformations

An alternative strategy begins with prochiral cinnamic acid or its derivatives. This approach requires the asymmetric introduction of both the amino and chloro functionalities across the double bond. While potentially more convergent, achieving high diastereoselectivity and enantioselectivity can be challenging.

Key Starting Material: (E)-Cinnamic acid or its esters

Methods such as asymmetric aminohalogenation are employed to install the required functional groups with the correct stereochemistry.

Experimental Protocols

Protocol 1: Synthesis of (2R,3S)-3-Chloro-2-amino-3-phenylpropanoic Acid from (2R,3S)-Phenylserine

This protocol describes a representative two-step procedure involving the protection of the amino and carboxyl groups of (2R,3S)-phenylserine, followed by stereospecific chlorination of the hydroxyl group and subsequent deprotection. The chlorination is depicted here as proceeding with inversion of configuration, which is common for many standard chlorinating agents.

Step 1: Protection of (2R,3S)-Phenylserine

-

Amino Group Protection: To a solution of (2R,3S)-phenylserine (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carboxyl Group Protection: After confirming the completion of the N-protection via TLC, acidify the mixture to pH 3 with 1 M HCl. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting N-Boc-(2R,3S)-phenylserine is then dissolved in methanol.

-

To this solution, add a catalytic amount of sulfuric acid and reflux for 4 hours to effect esterification.

-

Neutralize the reaction mixture, remove the solvent in vacuo, and purify the resulting N-Boc-(2R,3S)-phenylserine methyl ester by column chromatography.

Step 2: Chlorination and Deprotection

-

Dissolve the protected phenylserine derivative (1.0 eq) in anhydrous pyridine at 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by carefully pouring it onto crushed ice and extract the product with diethyl ether.

-

Wash the organic layer with saturated copper sulfate solution, followed by brine. Dry the organic phase over magnesium sulfate and concentrate to yield the crude chlorinated product.

-

Deprotection: Treat the crude product with a solution of 4 M HCl in dioxane at room temperature for 4 hours to remove the Boc group and hydrolyze the ester.

-

Evaporate the solvent under reduced pressure and triturate the residue with diethyl ether to afford the hydrochloride salt of (2R,3S)-3-chloro-2-amino-3-phenylpropanoic acid.

Table 2: Representative Quantitative Data for Phenylserine-based Synthesis

| Step | Product | Starting Material | Yield (%) | Diastereomeric Ratio |

| 1 | N-Boc-(2R,3S)-phenylserine methyl ester | (2R,3S)-Phenylserine | ~85-95 | >99:1 |

| 2 | (2R,3S)-3-Chloro-2-amino-3-phenylpropanoic acid HCl | Protected Phenylserine | ~60-75 | >95:5 (anti) |

Visualizing the Synthetic Pathway

Below are diagrams illustrating the logical flow of the synthetic strategies.

Caption: Synthetic workflow starting from (2R,3S)-Phenylserine.

Caption: General synthetic approach from (E)-Cinnamic Acid.

Conclusion

The synthesis of (2R,3S)-Chlorpheg is a challenging yet achievable goal for skilled synthetic chemists. The most reliable and stereospecific route currently appears to be the chemical modification of readily available (2R,3S)-phenylserine. This method allows for a high degree of control over the stereochemical outcome. Future research may focus on developing more efficient and scalable asymmetric catalytic methods starting from cinnamic acid derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis of this valuable chiral building block.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (2R,3S)-Chlorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Chlorophenylglycine, hereafter referred to as (2R,3S)-Chlorpheg, is a non-proteinogenic amino acid that holds potential as a chiral building block in the synthesis of pharmacologically active compounds. Its defined stereochemistry is crucial for the biological activity and selectivity of the final drug candidates. This document outlines a detailed protocol for the asymmetric synthesis of (2R,3S)-Chlorpheg. The described methodology is based on a diastereoselective alkylation of a chiral N-acyloxazolidinone, a robust and well-established method for the asymmetric synthesis of β-amino acids. This approach provides excellent control over the stereochemistry at the α and β positions.

Synthetic Strategy Overview

The asymmetric synthesis of (2R,3S)-Chlorpheg is achieved through a multi-step sequence, with the key stereochemistry-defining step being the diastereoselective alkylation of a chiral Evans' auxiliary. The overall workflow involves the acylation of a chiral oxazolidinone, followed by diastereoselective enolization and alkylation. The final step is the hydrolytic cleavage of the chiral auxiliary to yield the target amino acid.

Caption: High-level workflow for the synthesis of (2R,3S)-Chlorpheg.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of N-(Chloroacetyl)-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

-

To a solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-(chloroacetyl)-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

-

Stir the solution for 30 minutes at -78 °C to form the sodium enolate.

-

In a separate flask, prepare a solution of a suitable chlorophenylmethyl halide (e.g., 2-chlorobenzyl bromide) (1.2 eq) in anhydrous THF.

-

Add the electrophile solution to the enolate solution dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis and Recovery of Chiral Auxiliary

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (4.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) at 0 °C.

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl to pH 2.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

The aqueous layer containing the desired amino acid can be further purified by ion-exchange chromatography.

Synthetic Pathway

The following diagram illustrates the chemical transformations in the asymmetric synthesis of (2R,3S)-Chlorpheg.

Caption: Key steps in the asymmetric synthesis of (2R,3S)-Chlorpheg.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of (2R,3S)-Chlorpheg. These values are representative of typical outcomes for this synthetic methodology.

| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1. Acylation | N-(Chloroacetyl)-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | 85-95 | N/A | >99 |

| 2. Alkylation | Alkylated N-acyloxazolidinone | 70-85 | >95:5 | N/A |

| 3. Auxiliary Cleavage | (2R,3S)-Chlorophenylglycine | 80-90 | N/A | >98 |

Conclusion

The protocol described provides a reliable and highly stereoselective method for the synthesis of (2R,3S)-Chlorpheg. The use of an Evans' chiral auxiliary allows for precise control of the stereochemistry, leading to the desired product in high optical purity. This synthetic route is amenable to scale-up and can be adapted for the synthesis of other β-amino acids with high enantiomeric purity, making it a valuable tool for researchers in drug discovery and development.

Application Notes and Protocols: (2R,3S)-N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)isoserine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)isoserine, a key chiral building block, offers a strategic advantage in the asymmetric synthesis of complex molecules, most notably in the development of novel paclitaxel (Taxol®) analogs and other biologically active compounds. Its defined stereochemistry and the presence of a chlorophenyl moiety make it a valuable synthon for introducing specific structural features that can modulate the pharmacological properties of the target molecule.

These application notes provide an overview of the synthesis of this building block and its primary application in the semi-synthesis of paclitaxel analogs, supported by detailed experimental protocols and quantitative data.

Synthesis of (2R,3S)-N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)isoserine

The asymmetric synthesis of the title compound is most effectively achieved through a β-lactam intermediate, often referred to as the Ojima lactam, derived from an ester enolate-imine cyclocondensation reaction. This method allows for high stereocontrol, leading to the desired (2R,3S) configuration.

Synthesis Workflow:

Caption: Synthetic workflow for (2R,3S)-N-Boc-3-(4-chlorophenyl)isoserine.

Experimental Protocol: Synthesis of (3R,4S)-1-benzoyl-3-hydroxy-4-(4-chlorophenyl)azetidin-2-one (β-Lactam Intermediate)

This protocol is adapted from the general procedure for asymmetric β-lactam synthesis.

-

Imine Formation: To a solution of 4-chlorobenzaldehyde (1.1 eq) in dry CH₂Cl₂ at 0 °C, add a solution of the appropriate chiral imine precursor (e.g., derived from a chiral amine) (1.0 eq) and a dehydrating agent (e.g., MgSO₄). Stir the mixture at 0 °C for 2 hours.

-

Enolate Formation: In a separate flask, dissolve a chiral ester (e.g., lithium (R)-(-)-N,N-dimethylphenylglycinol ester) (1.2 eq) in dry THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.2 eq) dropwise and stir for 30 minutes to generate the lithium enolate.

-

Cyclocondensation: Slowly add the freshly prepared imine solution from step 1 to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.

-

Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactam.

Experimental Protocol: Synthesis of (2R,3S)-N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)isoserine

-